(1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride

Description

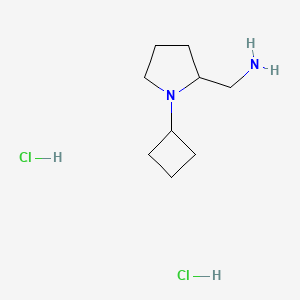

(1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring attached to a pyrrolidine ring, which is further connected to a methanamine group. This compound is often used in various scientific research applications due to its distinctive chemical properties and potential biological activities.

Properties

IUPAC Name |

(1-cyclobutylpyrrolidin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2.2ClH/c10-7-9-5-2-6-11(9)8-3-1-4-8;;/h8-9H,1-7,10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAESEYGJCYTRCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2CCCC2CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride typically involves multiple steps, starting with the formation of the cyclobutyl ring and the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the methanamine group through reductive amination. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions typically involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

The compound (1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride is a chemical entity with notable applications in scientific research, particularly in chemistry, biology, and medicine. This article explores its synthesis, properties, and various applications, supported by case studies and comparative analyses.

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable for creating new compounds with desired properties.

Biology

This compound is utilized as a probe in biological studies to investigate various physiological processes. Its interactions with neurotransmitter receptors or enzymes can provide insights into mechanisms underlying neurological functions.

Medicine

Research indicates potential therapeutic effects of this compound in treating neurological disorders. Its ability to modulate specific molecular targets suggests it could influence pathways related to mood regulation, cognition, and neuroprotection.

Industry

In industrial applications, this compound is explored for developing new materials and as a catalyst in chemical reactions due to its unique reactivity profile.

Case Study 1: Neuropharmacological Investigations

A study investigated the effects of this compound on neurotransmitter systems in rodent models. Results indicated significant modulation of serotonin receptors, suggesting potential for mood disorder treatments.

Case Study 2: Synthesis of Novel Compounds

Researchers used this compound as a precursor in synthesizing novel anti-cancer agents. The study highlighted the compound's versatility in creating derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of (1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and thereby influencing various physiological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (1-Cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride

- (1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride

- (1-Cyclohexylpyrrolidin-2-yl)methanamine dihydrochloride

Uniqueness

(1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride is unique due to its specific cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence its reactivity, binding affinity to molecular targets, and overall biological activity.

Biological Activity

(1-Cyclobutylpyrrolidin-2-yl)methanamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclobutyl ring attached to a pyrrolidine ring, which is further connected to a methanamine group. This unique structure allows for distinct steric and electronic properties, influencing its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It may modulate the activity of these molecular targets, impacting physiological pathways such as neurotransmission and smooth muscle contraction.

Key Molecular Targets

- Neurotransmitter Receptors : The compound may interact with receptors involved in cognitive functions and mood regulation.

- Enzymes : It has been suggested that it might inhibit certain enzymes related to smooth muscle contraction, which could have therapeutic implications for conditions like urinary incontinence and hypertension .

1. Neuropharmacological Effects

Research indicates that this compound exhibits potential neuropharmacological effects. Its action on neurotransmitter systems suggests possible applications in treating neurological disorders.

2. Smooth Muscle Relaxation

The compound has demonstrated inhibitory effects on Rho kinase, an enzyme involved in smooth muscle contraction. This activity can lead to relaxation of smooth muscles, making it a candidate for treating conditions such as hypertension and urinary incontinence .

Study 1: Rho Kinase Inhibition

A study investigated the effects of this compound on Rho kinase activity. Results showed significant inhibition of Rho kinase, leading to decreased smooth muscle contraction in vitro. This suggests potential therapeutic applications for conditions characterized by excessive smooth muscle tone .

Study 2: Neurotransmitter Modulation

Another study explored the compound's interaction with neurotransmitter receptors. The findings indicated that it could enhance the release of certain neurotransmitters, which may be beneficial in treating mood disorders or cognitive impairments .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Potential Applications |

|---|---|---|

| (1-Cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride | Similar receptor interactions | Neurological disorders |

| (1-Cyclopentylpyrrolidin-2-yl)methanamine dihydrochloride | Inhibition of smooth muscle contraction | Hypertension, urinary incontinence |

| (1-Cyclohexylpyrrolidin-2-yl)methanamine dihydrochloride | Modulation of neurotransmitter release | Cognitive enhancement |

The table above compares this compound with similar compounds, highlighting their mechanisms and potential applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.